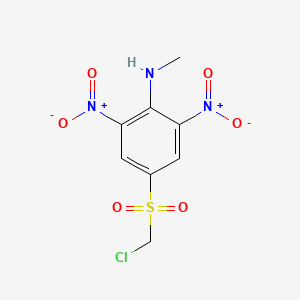
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline is a chemical compound known for its unique structure and reactivity. This compound features a chloromethanesulfonyl group attached to an aniline ring, which is further substituted with nitro groups at the 2 and 6 positions and a methyl group at the nitrogen atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline typically involves multiple steps. One common method starts with the nitration of N-methylaniline to introduce nitro groups at the 2 and 6 positions. This is followed by the introduction of the chloromethanesulfonyl group through a sulfonylation reaction using chloromethanesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with chloromethanesulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethanesulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides or sulfonates.
Reduction: Formation of 4-(Chloromethanesulfonyl)-N-methyl-2,6-diaminoaniline.
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Scientific Research Applications
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The overall effect depends on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in having a sulfonyl chloride group but lacks the nitro and aniline functionalities.
N-Methyl-2,6-dinitroaniline: Similar in having the nitro and aniline functionalities but lacks the sulfonyl chloride group.
Uniqueness
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline is unique due to the combination of its functional groups, which imparts distinct reactivity and potential applications. The presence of both nitro and sulfonyl chloride groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61496-68-2 |
|---|---|
Molecular Formula |
C8H8ClN3O6S |
Molecular Weight |
309.68 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-N-methyl-2,6-dinitroaniline |
InChI |
InChI=1S/C8H8ClN3O6S/c1-10-8-6(11(13)14)2-5(19(17,18)4-9)3-7(8)12(15)16/h2-3,10H,4H2,1H3 |
InChI Key |
VTEAAZHCRJTHLH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















